molecular formula C14H20N2O2 B5432921 (2-Methoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone

(2-Methoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone

Cat. No.: B5432921
M. Wt: 248.32 g/mol
InChI Key: MWANIBNBOCUDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone is a chemical compound with the molecular formula C13H18N2O2 It is a member of the diazepane family, which are seven-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone typically involves the reaction of 2-methoxybenzoyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride and alkyl halides for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 2-hydroxyphenyl derivative.

    Reduction: Formation of (2-methoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Methoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its diazepane ring and methoxyphenyl group. These interactions can modulate biological pathways, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone is unique due to its specific combination of a methoxyphenyl group and a diazepane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(2-methoxyphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-8-5-9-16(11-10-15)14(17)12-6-3-4-7-13(12)18-2/h3-4,6-7H,5,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWANIBNBOCUDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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